molecular formula C21H20N2O4 B497338 7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one CAS No. 878722-65-7

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one

Cat. No. B497338
CAS RN: 878722-65-7
M. Wt: 364.4g/mol
InChI Key: JHSDCSJJRAGLRF-UHFFFAOYSA-N
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Description

The compound “7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one” is a derivative of benzimidazole and chromenone . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important bioactive compounds . Chromenone (or coumarin) is a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzimidazole and chromenone moieties connected by a propoxy chain. The benzimidazole moiety would have a two-ring structure with nitrogen atoms at the 1 and 3 positions . The chromenone moiety would have a two-ring structure with a carbonyl group at the 2 position .


Chemical Reactions Analysis

Benzimidazole and chromenone derivatives are known to undergo a variety of chemical reactions. For example, benzimidazole can act as a bidentate ligand in coordination chemistry . Chromenone derivatives can undergo reactions such as halogenation, nitration, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzimidazole derivatives are crystalline solids that are soluble in common organic solvents . Chromenone derivatives are also typically crystalline solids, and they often have fluorescent properties .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and biological activity. In general, care should be taken when handling benzimidazole and chromenone derivatives due to their potential biological activity .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity. This could include studies to determine its mechanism of action, as well as studies to evaluate its potential as a therapeutic agent .

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-9-21(25)27-20-10-16(7-8-17(13)20)26-12-15(24)11-23-14(2)22-18-5-3-4-6-19(18)23/h3-10,15,24H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSDCSJJRAGLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one

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